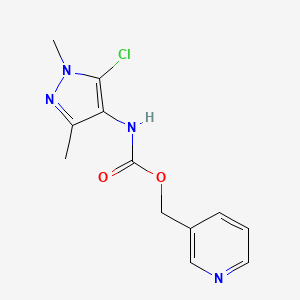

3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate

Description

3-Pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a synthetic carbamate derivative featuring a pyridinylmethyl group linked via a carbamate bridge to a 5-chloro-1,3-dimethylpyrazole moiety. This compound shares structural motifs with agrochemicals and pharmaceuticals, particularly those targeting acetylcholinesterase or exhibiting pesticidal activity. The 5-chloro-1,3-dimethylpyrazole core is a common intermediate in drug synthesis, as seen in zolazepam precursors ().

Properties

IUPAC Name |

pyridin-3-ylmethyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O2/c1-8-10(11(13)17(2)16-8)15-12(18)19-7-9-4-3-5-14-6-9/h3-6H,7H2,1-2H3,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAKNBYCUAYSKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1NC(=O)OCC2=CN=CC=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate typically involves the reaction of 3-pyridinylmethanol with 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, the use of catalysts or alternative solvents that are more environmentally friendly may be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Material Science: It is explored for its use in the synthesis of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases that are overactive in cancer cells, leading to reduced cell proliferation and tumor growth . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

(a) Pyrinuron (Urea Derivative)

- Structure : Urea, N-(4-nitrophenyl)-N'-(3-pyridinylmethyl)- (CAS 53558-25-1).

- Key Differences :

- Replaces the carbamate group with a urea linker.

- Substitutes the 5-chloro-1,3-dimethylpyrazole with a 4-nitrophenyl group.

- Properties :

(b) Pyrifluquinazon (Quinazolinone Derivative)

- Structure: 1-Acetyl-3,4-dihydro-3-[(3-pyridinylmethyl)amino]-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone.

- Key Differences: Features a quinazolinone core instead of pyrazole. Contains a 3-pyridinylmethylamino group rather than a carbamate.

- Applications : Used as an insecticide, highlighting the role of pyridinyl groups in pesticidal activity ().

(c) Parchem Carbamate Analogue (Pyrazole-Carbamate)

- Structure: [1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS 1026080-37-4).

- Key Differences: Substitutes the 5-chloro-1,3-dimethylpyrazole with a 1-methyl-3-phenylpyrazole bearing a 4-methylphenoxy group. Retains the carbamate linker but alters substituent positions.

- Synthesis : Likely synthesized via similar coupling methods (e.g., EDCI/HOBt-mediated reactions) as pyrazole derivatives in .

Pharmaceutical Precursors

(a) Zolazepam Intermediate (Ketone Derivative)

- Structure: (5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone ().

- Key Differences :

- Replaces the carbamate with a ketone group.

- Lacks the pyridinylmethyl moiety.

- Synthesis : Prepared via acylation of 5-chloro-1,3-dimethylpyrazole with 2-fluorobenzoyl chloride, yielding 70% after optimization ().

Research Findings and Implications

- Bioactivity : Carbamates generally exhibit lower acute toxicity than ureas (e.g., Pyrinuron) due to reversible binding, suggesting the target compound may have safer profiles ().

- Structural Influence : The 5-chloro-1,3-dimethylpyrazole group enhances metabolic stability, as seen in veterinary tranquilizers (). Substitution with pyridinylmethyl may improve blood-brain barrier penetration.

Biological Activity

3-Pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that compounds containing the pyrazole moiety, such as this compound, may exhibit a range of biological activities through various mechanisms:

- Antiproliferative Activity : Studies have shown that similar pyrazole derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds with structural similarities demonstrated submicromolar antiproliferative effects and modulated mTORC1 activity, leading to increased autophagy .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, some derivatives have been evaluated for their ability to inhibit human recombinant alkaline phosphatase, suggesting potential applications in metabolic disorders .

- Autophagy Modulation : Evidence suggests that the compound may influence autophagic processes by disrupting autophagic flux and affecting LC3-II clearance under various conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.